molecular formula C8H17N3O B14202315 3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol CAS No. 915404-82-9

3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol

Cat. No.: B14202315
CAS No.: 915404-82-9
M. Wt: 171.24 g/mol
InChI Key: YDLPYGPHPFKVLT-UHFFFAOYSA-N
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Description

3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol is an organic compound that features a diazepine ring fused with an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated diazepine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its diazepine structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The diazepine ring is known to interact with GABA receptors, potentially leading to sedative or anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol is unique due to its combination of a diazepine ring with an amino alcohol moiety, which provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

915404-82-9

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)propan-1-ol

InChI

InChI=1S/C8H17N3O/c12-7-3-6-11-8-9-4-1-2-5-10-8/h12H,1-7H2,(H2,9,10,11)

InChI Key

YDLPYGPHPFKVLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)NCCCO

Origin of Product

United States

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